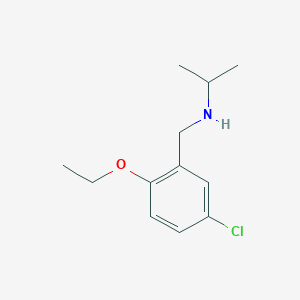
N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is a chemical compound that has been the subject of scientific research in recent years. It has been synthesized using various methods and has shown potential in various applications, including as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-A, N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine have been investigated in various in vitro and in vivo models. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, and to have anxiolytic and antidepressant effects. Additionally, it has been shown to inhibit the growth of cancer cells and to protect against neurotoxicity in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments include its potential therapeutic effects for various diseases, its ability to inhibit MAO-A, and its demonstrated ability to increase the levels of neurotransmitters in the brain. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for more efficient synthesis methods.
Future Directions
For research on N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine include investigating its potential therapeutic effects for other diseases, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to develop more efficient synthesis methods. Finally, the potential for N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine to be used in combination with other therapeutic agents should also be explored.
Synthesis Methods
The synthesis of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been achieved using various methods. One such method involves the reaction of 3-bromo-4-ethoxybenzyl chloride with morpholine in the presence of a base, followed by the addition of ethylenediamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-bromo-4-ethoxybenzaldehyde with morpholine in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with ethylenediamine. Both methods have been successful in synthesizing N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine.
Scientific Research Applications
N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine has shown potential in various scientific research applications. One such application is as a therapeutic agent for certain diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to protect against neurotoxicity in Alzheimer's disease models. Additionally, it has been investigated as a potential treatment for depression and anxiety disorders.
properties
Product Name |
N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
Molecular Formula |
C15H23BrN2O2 |
Molecular Weight |
343.26 g/mol |
IUPAC Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23BrN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
InChI Key |
CGEFIPYBZUEKFO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
![(3-Morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275827.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)